molecular formula C30H58O5 B1609211 14-Carboxytetradecyl 15-hydroxypentadecanoate CAS No. 78651-85-1

14-Carboxytetradecyl 15-hydroxypentadecanoate

Cat. No.: B1609211
CAS No.: 78651-85-1
M. Wt: 498.8 g/mol
InChI Key: WCQMLLWIWAAQRG-UHFFFAOYSA-N
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Description

14-Carboxytetradecyl 15-hydroxypentadecanoate is a complex organic compound with the molecular formula C30H58O5. It is characterized by the presence of a carboxyl group at the 14th position of a tetradecyl chain and a hydroxyl group at the 15th position of a pentadecanoate chain. This compound is notable for its unique structure, which combines both ester and carboxylic acid functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Carboxytetradecyl 15-hydroxypentadecanoate typically involves esterification reactions. One common method is the reaction between 14-carboxytetradecanoic acid and 15-hydroxypentadecanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

14-Carboxytetradecyl 15-hydroxypentadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

14-Carboxytetradecyl 15-hydroxypentadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: Utilized in the synthesis of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 14-Carboxytetradecyl 15-hydroxypentadecanoate involves its interaction with lipid membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 14-Carboxytetradecyl 15-hydroxyhexadecanoate
  • 14-Carboxytetradecyl 15-hydroxyheptadecanoate
  • 14-Carboxytetradecyl 15-hydroxyoctadecanoate

Uniqueness

14-Carboxytetradecyl 15-hydroxypentadecanoate is unique due to its specific chain lengths and functional groups, which confer distinct physical and chemical properties.

Properties

IUPAC Name

15-(15-hydroxypentadecanoyloxy)pentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O5/c31-27-23-19-15-11-7-3-1-6-10-14-18-22-26-30(34)35-28-24-20-16-12-8-4-2-5-9-13-17-21-25-29(32)33/h31H,1-28H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQMLLWIWAAQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCC(=O)OCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409785
Record name 14-Carboxytetradecyl 15-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78651-85-1
Record name 14-Carboxytetradecyl 15-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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